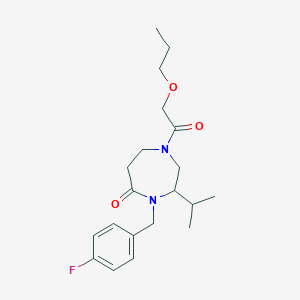
4-(4-fluorobenzyl)-3-isopropyl-1-(propoxyacetyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(propoxyacetyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 15-4513 or flumazenil. Flumazenil is a selective antagonist of the benzodiazepine receptor and is used as an antidote for benzodiazepine overdose.
Mécanisme D'action
Flumazenil is a selective antagonist of the benzodiazepine receptor. It binds to the receptor site and blocks the activity of benzodiazepines. Benzodiazepines are known to enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to specific sites on the GABA-A receptor. Flumazenil reverses the effects of benzodiazepines by competing with them for binding sites on the GABA-A receptor.
Biochemical and physiological effects:
Flumazenil has a number of biochemical and physiological effects. It reverses the sedative, hypnotic, and anticonvulsant effects of benzodiazepines. It also reverses the amnesic effects of benzodiazepines, making it useful in the treatment of benzodiazepine overdose. Flumazenil has been shown to increase REM sleep and decrease slow-wave sleep in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using flumazenil in lab experiments is its selectivity for the benzodiazepine receptor. It allows researchers to study the effects of benzodiazepines on the GABA-A receptor without interference from other neurotransmitters. However, one limitation of using flumazenil is its short half-life, which makes it difficult to maintain a steady concentration in the body over a long period of time.
Orientations Futures
There are several future directions for research on flumazenil. One area of interest is the role of benzodiazepines in the treatment of anxiety disorders. Flumazenil could be used to investigate the effects of benzodiazepines on anxiety and to develop new treatments for anxiety disorders. Another area of interest is the development of new benzodiazepine receptor antagonists with longer half-lives and improved selectivity. These compounds could be used to study the role of benzodiazepines in various physiological processes and to develop new treatments for benzodiazepine overdose.
Méthodes De Synthèse
The synthesis of flumazenil involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1-propylcarbamoyl-4-methyl-4-piperidinol in the presence of sodium hydride to obtain 4-(4-fluorobenzyl)-3-isopropyl-1-(propoxyacetyl)-1,4-diazepan-5-one. The compound is purified by recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
Flumazenil is widely used in scientific research to study the benzodiazepine receptor. It is used to investigate the pharmacological effects of benzodiazepines, their mechanism of action, and their role in various physiological processes. Flumazenil is also used to study the effects of benzodiazepines on the central nervous system, including their effects on sleep, anxiety, and memory.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(2-propoxyacetyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3/c1-4-11-26-14-20(25)22-10-9-19(24)23(18(13-22)15(2)3)12-16-5-7-17(21)8-6-16/h5-8,15,18H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCJOGWHJKYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-3-isopropyl-1-(propoxyacetyl)-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridinecarboxamide](/img/structure/B5296579.png)

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5296596.png)
![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)
![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)
![(3S*,5R*)-1-[(2,5-dimethylphenyl)acetyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5296618.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)

![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)